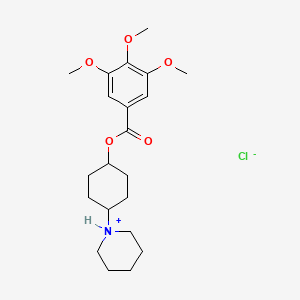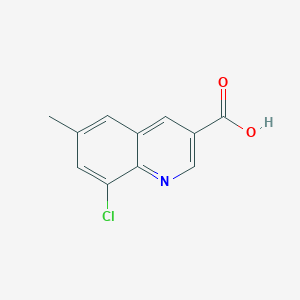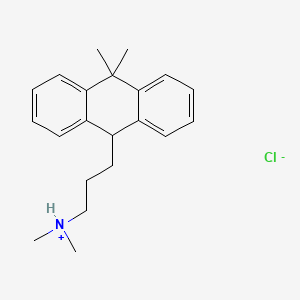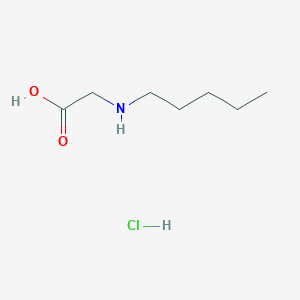
Amyl-glycine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amyl-glycine hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a derivative of glycine, an amino acid, and is often used in research related to biochemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of amyl-glycine hydrochloride typically involves the reaction of amylamine with glycine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the compound. The process can be summarized as follows:
Amylamine and Glycine Reaction: Amylamine is reacted with glycine in an aqueous solution.
Hydrochloric Acid Addition: Hydrochloric acid is added to the reaction mixture to form the hydrochloride salt.
Purification: The resulting compound is purified through crystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is scaled up from laboratory methods, ensuring consistency and purity of the final product.
化学反应分析
Types of Reactions
Amyl-glycine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens and other nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amyl-glycine oxide, while reduction may produce amyl-glycine amine.
科学研究应用
Amyl-glycine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, including its role as an anti-cancer agent.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of amyl-glycine hydrochloride involves its interaction with specific molecular targets. For instance, it can bind to proteins and enzymes, affecting their function and activity. The compound may also interact with DNA, leading to changes in gene expression and cellular behavior .
相似化合物的比较
Similar Compounds
Glycine Hydrochloride: A simpler derivative of glycine, used in similar applications but with different properties.
Amylamine Hydrochloride: Another related compound with distinct chemical behavior and uses.
Uniqueness
Amyl-glycine hydrochloride is unique due to its specific structure, which combines the properties of both amylamine and glycine. This combination allows it to participate in a wider range of chemical reactions and interact with various biological targets more effectively than its simpler counterparts.
属性
CAS 编号 |
33211-98-2 |
|---|---|
分子式 |
C7H16ClNO2 |
分子量 |
181.66 g/mol |
IUPAC 名称 |
2-(pentylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-2-3-4-5-8-6-7(9)10;/h8H,2-6H2,1H3,(H,9,10);1H |
InChI 键 |
XWEBGYHDYSOANZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCNCC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,6,8-tris(acetyloxy)octahydro-7-indolizinyl este](/img/structure/B13741150.png)

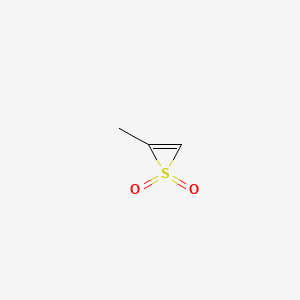

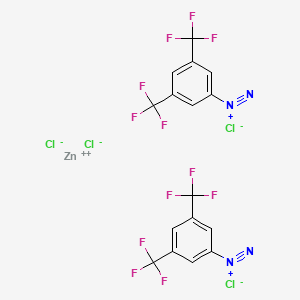
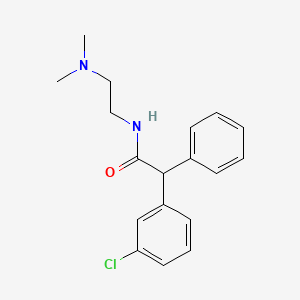


![3-O-ethyl 6a-O-methyl 6-methyl-6-oxo-1,3a,4,5-tetrahydrophospholo[2,3-c]pyrazole-3,6a-dicarboxylate](/img/structure/B13741215.png)
